Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride
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Overview
Description
Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride is a chemical compound belonging to the class of triazolopyrimidines
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of ethyl cyanoacetate with thiosemicarbazide to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to form the triazolopyrimidine core.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The reaction typically involves the use of ethyl cyanoacetate, thiosemicarbazide, and a suitable acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high purity and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms, which may exhibit different pharmacological properties.
Substitution: Substitution reactions at different positions of the triazolopyrimidine ring can lead to the formation of a variety of analogs with potential biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidized derivatives: These may include hydroxylated, carboxylated, or other oxidized forms of the compound.
Reduced forms: These may exhibit different pharmacological properties compared to the parent compound.
Mechanism of Action
Target of Action
The primary targets of EN300-6745112 are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation.
Mode of Action
EN300-6745112 interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . This interaction results in the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in the production of NO and TNF-α, which are key mediators of inflammation. Additionally, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The result of EN300-6745112’s action is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced production of NO and TNF-α in LPS-stimulated human microglia cells, and the decreased expression of BIP and cleaved caspase-3 in human neuronal cells .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the development of new chemical entities with potential biological activities. Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: This compound is structurally similar but contains additional substituents that may affect its biological activity.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share the triazolopyrimidine core but differ in the arrangement of their atoms, leading to different chemical and biological properties.
Uniqueness: Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride is unique due to its specific structure and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6;/h5-6H,2-4H2,1H3,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOAMUNYZMSNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=NC=NN2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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